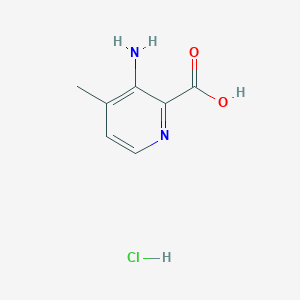

3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride

Descripción

3-Amino-4-methylpyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with an amino group at position 3, a methyl group at position 4, and a carboxylic acid group at position 2, formulated as a hydrochloride salt.

Propiedades

IUPAC Name |

3-amino-4-methylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPORVCZBJDGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-3-amino-4-methylpyridine.

Reaction with Sodium Acetate: The starting material is reacted with sodium acetate in methanol.

Catalytic Hydrogenation: The mixture is subjected to catalytic hydrogenation using palladium on carbon as a catalyst under hydrogen gas at a pressure of 0.4 MPa and a temperature of 60°C for 8 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems ensures efficient and scalable production.

Análisis De Reacciones Químicas

Acylation of the Amino Group

The primary amino group undergoes acylation with electrophilic agents. For example:

-

Reagent : Trifluoroacetic anhydride (TFAA)

-

Conditions : Room temperature or mild heating (20–50°C)

-

Product : N-Trifluoroacetyl derivative, which can further cyclize to form 6-azaindoles under reflux conditions .

Example Reaction :

3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride → N-Trifluoroacetyl intermediate → 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole .

| Reaction Step | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | TFAA, 25°C, 1 hr | N-Trifluoroacetyl derivative | 85% | |

| Cyclization | Reflux in TFAA, 2 hr | 6-Azaindole derivative | 72% |

Esterification of the Carboxylic Acid

The carboxylic acid group can be esterified to improve solubility or modify reactivity:

-

Reagent : Methanol/H₂SO₄ or thionyl chloride (SOCl₂)

-

Conditions : Reflux in methanol (65°C) or SOCl₂-mediated activation.

-

Product : Methyl ester or acid chloride intermediate.

Example Reaction :

3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride → Methyl 3-amino-4-methylpicolinate.

Oxidation of the Methyl Group

The methyl group at the 4-position is susceptible to oxidation under strong conditions:

-

Reagent : KMnO₄ or CrO₃ in acidic media

-

Conditions : Heating (80–100°C) in H₂SO₄

-

Product : 4-Carboxy-3-aminopyridine-2-carboxylic acid.

Cyclization Reactions

The compound participates in [4+1] cyclizations with electrophiles to form fused heterocycles:

-

Reagent : TFAA, DFAA (diethylfluoroacetyl chloride)

-

Conditions : Reflux in anhydrous solvent (e.g., dichloromethane)

-

Product : 6-Azaindoles with substituents dependent on the electrophile .

Mechanistic Insight :

Cyclization proceeds via initial acylation of the amino group, followed by intramolecular electrophilic attack at the methyl-substituted position, forming a five-membered ring .

| Electrophile | Product Structure | Yield | Notes |

|---|---|---|---|

| TFAA | 2-CF₃, 3-COCF₃-6-azaindole | 72% | High regioselectivity |

| DFAA | 2-CF₃, 3-COCHF₂-6-azaindole | 68% | Moderate steric effects |

Substitution Reactions

The amino group can undergo diazotization and subsequent displacement:

-

Reagent : NaNO₂/HCl (diazotization), then CuCN/KI

-

Conditions : 0–5°C (diazotization), followed by heating

-

Product : Cyano or iodo derivatives.

Salt Formation and Acid-Base Behavior

As a hydrochloride salt, the compound can be neutralized to the free base:

-

Reagent : NaOH or NaHCO₃

-

Conditions : Aqueous solution, pH adjustment

-

Product : 3-Amino-4-methylpyridine-2-carboxylic acid (free base) .

Key Research Findings

-

Cyclization Scope : Steric hindrance from substituents (e.g., Cl vs. CF₃) significantly affects reaction yields .

-

Regioselectivity : Electrophilic agents preferentially attack the methyl-adjacent position due to electronic and steric factors .

-

Stability : The hydrochloride form enhances solubility in polar solvents but reduces nucleophilicity of the amino group .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anti-HIV Drug Synthesis

One of the primary applications of 3-amino-4-methylpyridine-2-carboxylic acid; hydrochloride is in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The compound serves as an essential intermediate in the preparation of nevirapine, significantly influencing the yield and production costs associated with its synthesis. The synthesis involves selective chlorination and subsequent reactions that produce high yields of nevirapine from 3-amino-4-methylpyridine derivatives .

1.2 Cancer Therapy

Recent studies indicate that 3-amino-4-methylpyridine-2-carboxylic acid; hydrochloride exhibits potential anti-cancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its role as a promising candidate in cancer therapy . The mechanisms underlying these effects are still under investigation, but preliminary findings highlight its influence on cellular pathways involved in cancer progression.

Chemical Properties and Reactions

The compound possesses unique chemical properties that facilitate its use as a versatile building block in organic synthesis. Its ability to form stable complexes with metal ions enhances its utility in various chemical reactions.

2.1 Synthesis Methods

The preparation methods for 3-amino-4-methylpyridine-2-carboxylic acid; hydrochloride include several synthetic routes that ensure high yields and purity. Notable methods involve:

- Halogenation Reactions: Utilizing halogenated precursors to synthesize the compound under controlled conditions.

- Catalytic Processes: Employing catalysts such as copper sulfate to enhance reaction efficiency and selectivity .

Table 1: Summary of Key Studies on 3-Amino-4-methylpyridine-2-carboxylic acid; hydrochloride

Case Study: Nevirapine Synthesis

A pivotal study highlighted the effectiveness of using 3-amino-4-methylpyridine-2-carboxylic acid; hydrochloride as a precursor for nevirapine synthesis. The method involved selective chlorination followed by amination, yielding over 95% purity, thus enhancing the feasibility for large-scale production .

Mecanismo De Acción

The mechanism of action of 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparación Con Compuestos Similares

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and their distinguishing features:

Key Comparison Points

Substituent Positioning and Electronic Effects

- Positional Isomerism: The positional isomer (3-amino-2-methylpyridine-4-carboxylic acid hydrochloride) demonstrates how methyl group placement alters steric and electronic environments. The target compound’s methyl at position 4 may enhance ring stability compared to position 2.

- Amino vs. Methoxy Groups: Replacing the amino group with methoxy (as in 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride ) reduces basicity but increases electron-donating effects, influencing reactivity in nucleophilic substitutions.

Salt Formation and Solubility

Hydrochloride salts (e.g., Yohimbine hydrochloride , Nicardipine hydrochloride ) are widely used to improve aqueous solubility. The target compound’s hydrochloride salt likely offers superior solubility compared to its free base form, analogous to other pyridine-based hydrochlorides .

Heterocyclic Core Variations

- Pyridine vs. Pyrimidine : Pyrimidine-based analogs (e.g., LY2409881 hydrochloride ) exhibit distinct electronic properties due to the additional nitrogen atom, which may enhance binding affinity in biological targets.

Functional Group Modifications

- Carboxylic Acid vs. Ester: The methyl ester derivative (3-amino-2-chloro-4-pyridinecarboxylic acid methyl ester ) highlights the trade-off between solubility (carboxylic acid) and membrane permeability (ester), a critical factor in prodrug design.

Actividad Biológica

3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride (also known as 3-Amino-4-methylpyridine-2-carboxylic acid HCl) is a compound of significant interest in biological and medicinal chemistry. Its unique structural features and functional groups contribute to its diverse biological activities, making it a valuable subject for research.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with an amino group and a carboxylic acid, which is further enhanced by its hydrochloride form. This structure allows for various chemical interactions, particularly hydrogen bonding, which is crucial in biological systems.

The biological activity of 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride primarily involves:

- Enzyme Inhibition : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. For example, it has been shown to interact with enzymes involved in neurotransmission and metabolic regulation .

- Neurotransmitter Modulation : Research indicates that derivatives of this compound may function as antagonists at N-methyl-D-aspartate (NMDA) receptors, which are critical in neurodegenerative disease contexts such as Alzheimer's disease .

Antimicrobial Properties

Studies have demonstrated that 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting metabolic processes essential for microbial growth.

Anticancer Potential

Recent investigations have highlighted the compound's potential in cancer therapy. It has shown promise in inhibiting the proliferation of several cancer cell lines, including HeLa and A375, by inducing apoptosis and disrupting cell cycle progression .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| NMDA Receptor Antagonism | Neuroprotective effects |

Case Study: NMDA Receptor Antagonism

In a notable study, derivatives of 3-Amino-4-methylpyridine-2-carboxylic acid were evaluated for their ability to block NMDA-induced lethality in mice. Compounds demonstrated significant protective effects against neurotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

Synthesis and Applications

The synthesis of 3-Amino-4-methylpyridine-2-carboxylic acid;hydrochloride typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. Its applications extend beyond basic research into pharmaceuticals, where it serves as a precursor for developing novel therapeutic agents targeting various diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-4-methylpyridine-2-carboxylic acid hydrochloride, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step routes starting from pyridine derivatives. For example:

- Step 1 : Methylation or halogenation of pyridine precursors to introduce substituents (e.g., methyl groups at position 4).

- Step 2 : Amination via nucleophilic substitution or reductive amination using protecting groups (e.g., Boc or Fmoc) to ensure regioselectivity .

- Step 3 : Acid hydrolysis or catalytic deprotection to generate the carboxylic acid moiety, followed by HCl treatment to form the hydrochloride salt .

- Purification : Column chromatography (silica gel, eluents like CH₂Cl₂/MeOH) or recrystallization (solvents: ethanol/water) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C4, amino at C3) and detect impurities.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .

- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 188.61) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. How does pH and temperature influence the stability of this compound during storage?

- Methodological Answer :

- Stability Profile :

| Condition | Degradation Rate | Key Observations |

|---|---|---|

| pH 2–6 (4°C) | <5% over 6 mo. | Stable in acidic buffers |

| pH >7 (room temp.) | 20% over 1 mo. | Base-sensitive hydrolysis |

| 40°C (dry) | 10% over 3 mo. | Thermal decomposition |

Advanced Research Questions

Q. How does stereochemistry at C3 and C4 affect biological activity, and how can enantiomeric purity be validated?

- Methodological Answer :

- Stereochemical Impact : Chiral centers influence receptor binding (e.g., enantiomers may show 10–100x differences in IC₅₀ values). For example, (3R,4R)-isomers in similar pyridine derivatives exhibit higher enzyme inhibition .

- Validation :

- Chiral HPLC : Use Chiralpak® IA/IB columns with hexane/isopropanol gradients.

- Circular Dichroism (CD) : Compare optical rotation with enantiopure standards .

Q. How can contradictory bioactivity data in cell-based assays be resolved?

- Methodological Answer : Contradictions often arise from:

- Purity Issues : Trace solvents (e.g., DMSO) or byproducts (e.g., dehalogenated analogs) may interfere. Validate via LC-MS and adjust synthetic protocols .

- Assay Conditions : Test solubility in DMSO/PBS (ensure <0.1% precipitation). Use ATP-based viability assays to rule out cytotoxicity artifacts .

- Structural Confirmation : Compare with reference standards (e.g., CAS-registered analogs) .

Q. What strategies optimize analytical methods for quantifying this compound in complex matrices (e.g., serum)?

- Methodological Answer :

- LC-MS/MS Optimization :

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Column | HILIC (e.g., Acquity BEH Amide) | Retains polar metabolites |

| Mobile Phase | 0.1% formic acid in ACN/water | Enhances ionization |

| Detection | MRM transitions (188→142) | Minimizes matrix effects |

Q. How does the hydrochloride counterion influence solubility and crystallinity compared to other salts?

- Methodological Answer :

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility (e.g., 25 mg/mL in water) vs. free bases (<1 mg/mL).

- Crystallinity : HCl forms monoclinic crystals (validated via PXRD), enhancing stability. Alternative salts (e.g., sulfate) may require co-solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.